Pinoresinol dimethyl ether

説明

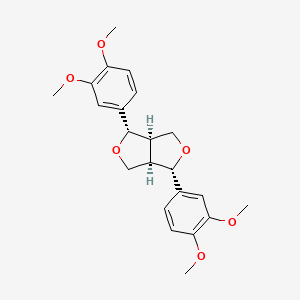

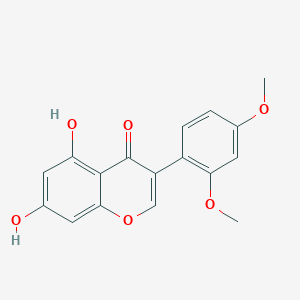

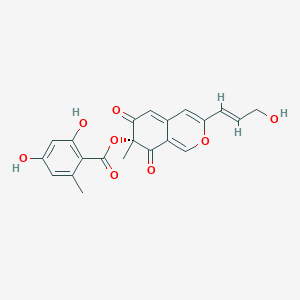

Pinoresinol dimethyl ether: is a naturally occurring lignan, a type of phenylpropanoid dimer, found in various plant species. It is known for its diverse biological activities and has been the subject of numerous scientific studies due to its potential therapeutic applications.

科学的研究の応用

Chemistry: In chemistry, Pinoresinol dimethyl ether is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable starting material for the development of new synthetic methodologies.

Biology: In biological research, this compound is investigated for its antioxidant and anti-inflammatory properties. It has shown potential in protecting cells from oxidative stress and reducing inflammation in various biological models.

Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Industry: In the industrial sector, this compound is used in the development of natural product-based pharmaceuticals and nutraceuticals. Its diverse biological activities make it a valuable compound for the formulation of health supplements and therapeutic agents.

作用機序

Target of Action

(+)-Eudesmin, also known as Pinoresinol dimethyl ether, is a non-phenolic furofuran lignan isolated from Magnolia biondii . It primarily targets the upstream MAPK, PKC, and PKA pathways .

Mode of Action

The compound interacts with its targets by stimulating these pathways, which in turn induces neural protrusion growth in PC12 cells . This suggests that (+)-Eudesmin may have a role in promoting neurite outgrowth, which is crucial for the development and repair of the nervous system.

Pharmacokinetics

A study on pinoresinol and its diglucoside, which are structurally similar to (+)-eudesmin, suggests that (+)-eudesmin might have good kinetic solubility and moderate plasma protein binding activities . It also suggests that (+)-Eudesmin might be metabolically stable with a low metabolic rate . These properties could potentially impact the bioavailability of (+)-Eudesmin, but more research is needed to confirm this.

Result of Action

The stimulation of the MAPK, PKC, and PKA pathways by (+)-Eudesmin results in the growth of neural protrusions in PC12 cells . This suggests that (+)-Eudesmin could potentially have neuroprotective effects or promote nerve regeneration.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pinoresinol dimethyl ether typically involves the coupling of two phenylpropanoid units. One common method is the oxidative coupling of coniferyl alcohol derivatives. This reaction is often catalyzed by enzymes such as peroxidases or laccases, which facilitate the formation of the dimeric structure under mild conditions.

Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological approaches, utilizing plant cell cultures or genetically engineered microorganisms to produce the compound in large quantities. These methods are advantageous as they can be more sustainable and environmentally friendly compared to traditional chemical synthesis.

化学反応の分析

Types of Reactions: Pinoresinol dimethyl ether undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different quinone derivatives.

Reduction: Reduction reactions can convert it into more saturated lignan derivatives.

Substitution: Substitution reactions can introduce different functional groups into the lignan structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

類似化合物との比較

Matairesinol: Another lignan with similar antioxidant and anticancer properties.

Pinoresinol: Known for its anti-inflammatory and antimicrobial activities.

Secoisolariciresinol: Studied for its potential in reducing the risk of cardiovascular diseases.

Uniqueness: Pinoresinol dimethyl ether is unique due to its specific dimeric structure and the diverse range of biological activities it exhibits. While other lignans share some similar properties, this compound’s combination of antioxidant, anti-inflammatory, and anticancer activities makes it particularly valuable for various scientific and industrial applications.

特性

IUPAC Name |

(3S,3aR,6S,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-23-17-7-5-13(9-19(17)25-3)21-15-11-28-22(16(15)12-27-21)14-6-8-18(24-2)20(10-14)26-4/h5-10,15-16,21-22H,11-12H2,1-4H3/t15-,16-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUUVVGQIVMSAW-RZTYQLBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

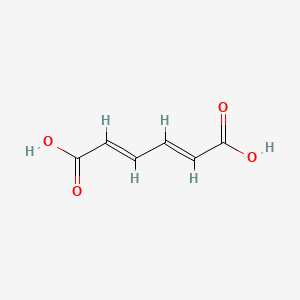

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951699 | |

| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29106-36-3, 526-06-7 | |

| Record name | (+)-Eudesmin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29106-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eudesmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eudesmin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029106363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(3,4-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Eudesmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EUDESMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3TPV0HJ9B0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula and weight of (+)-eudesmin?

A1: The molecular formula of (+)-eudesmin is C22H26O6, and its molecular weight is 386.44 g/mol.

Q2: Are there any notable spectroscopic data available for (+)-eudesmin?

A2: Yes, the structure of (+)-eudesmin has been elucidated through various spectroscopic techniques, including 1H-NMR, 13C-NMR, and mass spectrometry. [, , , , ] These techniques provide detailed information about the compound's structure, including the presence of specific functional groups and their spatial arrangement. For instance, researchers have utilized NMR nOe difference studies to differentiate between (+)-eudesmin and its epimer, (+)-epieudesmin. []

Q3: How does (+)-eudesmin interact with biological targets?

A3: (+)-Eudesmin exhibits its biological effects through interactions with various molecular targets. For example, it has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide-stimulated murine macrophages (RAW264.7 cells) without exhibiting cytotoxicity. [] This suggests that (+)-eudesmin may exert anti-inflammatory effects by selectively targeting specific signaling pathways involved in TNF-α production. Additionally, research indicates that (+)-eudesmin can modulate chloride channel functions, including cystic fibrosis transmembrane conductance regulator (CFTR) and calcium-activated chloride channels (CaCCs). [] These findings highlight the compound's potential as a modulator of ion channel activity.

Q4: What are the downstream effects of (+)-eudesmin's interaction with its targets?

A4: The interaction of (+)-eudesmin with its molecular targets leads to various downstream effects, ultimately contributing to its observed biological activities. In the context of its anti-inflammatory properties, inhibition of TNF-α production by (+)-eudesmin can suppress inflammatory responses and potentially alleviate associated symptoms. []

Q5: What is known about the structure-activity relationship (SAR) of (+)-eudesmin?

A5: Studies investigating the SAR of (+)-eudesmin and its analogs have provided insights into the structural features essential for their biological activities. For instance, research has shown that the presence of the furofuran ring system is crucial for the anti-inflammatory activity of (+)-eudesmin and related compounds. [] Modifications to this core structure, such as the introduction of epoxy groups, can significantly influence their potency and selectivity towards specific targets. [] Understanding the SAR of (+)-eudesmin and its derivatives is crucial for developing more potent and selective therapeutic agents.

Q6: Does (+)-eudesmin demonstrate any catalytic properties?

A6: While (+)-eudesmin itself has not been extensively studied for its catalytic properties, research has explored its use as a starting material in synthetic transformations. One example is the synthesis of eudesmin through oxidative coupling of carbanions and reductive catalytic hydrogenation of a diketo diester. [, ] This approach highlights the potential of utilizing (+)-eudesmin as a building block for generating structurally diverse compounds with potentially enhanced biological activities.

Q7: What are the known sources of (+)-eudesmin?

A7: (+)-Eudesmin is a naturally occurring lignan found in various plant species. It has been isolated from the flower buds of Magnolia fargesii [], the leaves of Machilus japonica var. kusanoi [], and the root of Pseuderanthemum carruthersii [, ]. Additionally, it has been identified in Acorus calamus [], Zanthoxylum species [, , ], and Ampelocissus sp. [] among others. This widespread distribution in the plant kingdom suggests that (+)-eudesmin may play diverse ecological roles.

Q8: What are the potential applications of (+)-eudesmin?

A8: Based on its diverse biological activities, (+)-eudesmin holds potential applications in various fields:

- Pharmaceuticals: Its anti-inflammatory, antioxidant, and neuroprotective properties warrant further investigation for developing treatments for inflammatory disorders, neurodegenerative diseases, and cancer. [, , , ]

- Agriculture: Research suggests that (+)-eudesmin possesses insecticidal activity against certain insect larvae, highlighting its potential as a natural insecticide for crop protection. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(9,10-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600589.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600592.png)